molecular formula C18H18N6O B5820760 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide

4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide

Cat. No. B5820760
M. Wt: 334.4 g/mol
InChI Key: ZRDZMYKYWKGMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide, also known as PQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQP is a piperazine derivative that has been synthesized and studied extensively in recent years. The compound exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions.

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that the compound acts on various molecular targets, including ion channels, enzymes, and receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons. The compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to bind to the serotonin transporter, which regulates the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide exhibits various biochemical and physiological effects, which make it a promising candidate for therapeutic interventions. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have analgesic effects by modulating the activity of pain receptors. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has also been shown to have anxiolytic effects by modulating the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide also exhibits various pharmacological activities, which make it a versatile compound for studying different biological processes. However, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has low solubility in water, which can limit its use in certain experimental protocols.

Future Directions

There are several future directions for research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide. One direction is to study the compound's potential as an anticancer agent in vivo. Another direction is to investigate the compound's potential as an anti-inflammatory and analgesic agent in animal models. In addition, further studies are needed to elucidate the mechanism of action of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide and to identify its molecular targets. Finally, the development of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide is a promising chemical compound that exhibits various pharmacological activities. The compound has been synthesized and studied extensively in recent years, and its potential therapeutic applications have been investigated in various biological systems. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide will help to elucidate its mechanism of action and identify its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide involves the reaction of 4-(2-pyridinyl)-1-piperazinecarboxylic acid with 6-chloroquinoxaline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in good yield and high purity. The synthesis method has been optimized to produce 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide in large quantities for research purposes.

Scientific Research Applications

4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. The compound exhibits various pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2-pyridinyl)-N-6-quinoxalinyl-1-piperazinecarboxamide has been shown to have analgesic effects by modulating the activity of pain receptors.

properties

IUPAC Name

4-pyridin-2-yl-N-quinoxalin-6-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(22-14-4-5-15-16(13-14)20-8-7-19-15)24-11-9-23(10-12-24)17-3-1-2-6-21-17/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDZMYKYWKGMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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